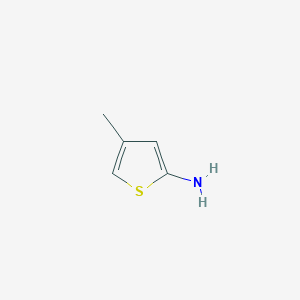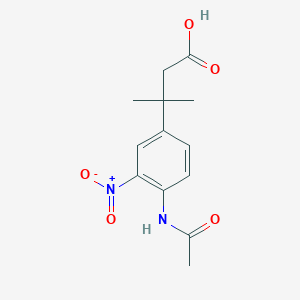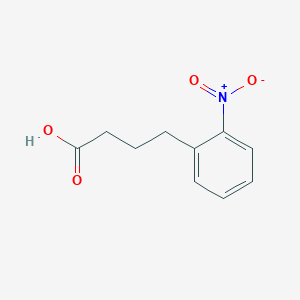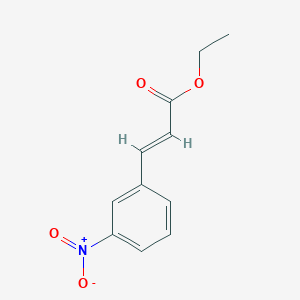
5-Bromo-2,4-dichloro-6-methylpyrimidine
描述
5-Bromo-2,4-dichloro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3BrCl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine typically involves the halogenation of 2,4-dichloro-6-methylpyrimidine. One common method includes the bromination of 2,4-dichloro-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
5-Bromo-2,4-dichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of 2,4-dichloro-6-methylpyrimidine derivatives with various substituents.
Reduction: Formation of 2,4-dichloro-6-methylpyrimidine with reduced bromine.
Oxidation: Formation of pyrimidine N-oxides.
科学研究应用
5-Bromo-2,4-dichloro-6-methylpyrimidine is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Potential use in the development of pharmaceutical agents, particularly in anticancer and antiviral research.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-2,4-dichloro-6-methylpyrimidine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or as a ligand for receptor binding. The presence of halogen atoms enhances its ability to form strong interactions with biological targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 5-Bromo-2,4-dichloropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
5-Bromo-2,4-dichloro-6-methylpyrimidine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other pyrimidine derivatives
属性
IUPAC Name |
5-bromo-2,4-dichloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWAPFKBOJWJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404654 | |
| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56745-01-8 | |
| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-2,4-dichloro-6-methylpyrimidine a useful starting material in organic synthesis?
A1: this compound possesses three potential electrophilic sites, making it a valuable scaffold for building diverse heterocyclic compounds. The reactivity of the different halogen atoms allows for stepwise nucleophilic substitutions, enabling the introduction of a variety of substituents. [, , , , , , , , , , , , , ]
Q2: Can you give examples of how this compound has been utilized in the synthesis of specific heterocyclic systems?
A2: this compound has been successfully employed in synthesizing:* Pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives: Reacting it with 3-aminoquinoxaline-2-thiol forms a key intermediate that can be further cyclized and substituted to yield the desired products. []* Benzimidazo[2′,1′:2,3]thiazolo[5,4-d]pyrimidine derivatives: Sequential nucleophilic substitution with 2-mercaptobenzimidazole followed by secondary amines and subsequent cyclization yields these compounds. []* Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Condensation with 4-amino-3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione followed by reaction with secondary amines provides access to this class of compounds. [, ]* Pyrimido[4,5-e][1,3,4]thiadiazine derivatives: Reacting it with alkyl-2-phenylhydrazinecarbodithioates under basic conditions leads to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which can be further derivatized with secondary amines. [, , ]* Thiazolo[4,5‐d]pyrimidine derivatives: Sequential treatment with ammonia and secondary amines followed by reaction with isothiocyanates in the presence of sodamide yields these compounds. []* Pyrimido[5,4-e]tetrazolo[5,1-c][1,2,4]triazine derivatives: Reaction with 5-hydrazinyl-1H-tetrazole followed by treatment with secondary amines and subsequent cyclization provides access to this novel heterocyclic system. []* Pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine derivatives: This novel ring system can be accessed by reacting this compound with 3-chloro-6-hydrazinylpyridazine followed by treatment with secondary amines. []* Pyrimido[5,4-e]tetrazolo[5,1-b][1,3,4]thiadiazines: These novel compounds are prepared through a multistep sequence initiated by reacting this compound with various reagents. []
Q3: Have there been any studies investigating the regioselectivity of reactions involving this compound?
A3: Yes, research has explored the regioselectivity of this compound in reactions, particularly with ammonia. [] This information is crucial for planning synthetic routes and predicting the outcome of reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)












